![molecular formula C16H9N3O3 B2845016 3-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one CAS No. 98986-45-9](/img/structure/B2845016.png)
3-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
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Overview
Description
The compound “3-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one” is a derivative of 1,3,4-oxadiazole . Oxadiazole is a heterocyclic compound with a five-membered ring that contains two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles involves the reaction of appropriately substituted benzaldehydes with isoniazid to form intermediates . The reaction of these intermediates with acetic anhydride forms 1,3,4-oxadiazoles .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is characterized by a five-membered ring that contains two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . This type of ring system is also known as azoximes, oxybiazole, biozole, diazoxole, furadiazole, and furoxans .Chemical Reactions Analysis
The chemical reactions involved in the formation of 1,3,4-oxadiazoles involve the reaction of appropriately substituted benzaldehydes with isoniazid to form intermediates . The reaction of these intermediates with acetic anhydride forms 1,3,4-oxadiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles include a molecular formula of C2H2ON2 and a molecular mass of 70.05 g/mol . They are soluble in water .Scientific Research Applications
- Applications :
- Staphylococcus epidermidis : It also shows inhibitory activity against S. epidermidis, with an MIC of 4 μg/mL .
- Applications :
- Applications :
Antimicrobial Activity
Antioxidant Properties
Metal-Organic Frameworks (MOFs)
Electrochromic Derivatives
Future Directions
The future directions for the research and development of 1,3,4-oxadiazoles involve the exploration of their broad range of chemical and biological properties . They have become important synthons in the development of new drugs . The therapeutic potential of pyridine derivatives as anti-inflammatory, fungicidal, antiviral, antibacterial, anticancer, analgesic, and anti-depressant drugs has been revealed in recent research .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that their targets may include various proteins or enzymes essential for the survival and growth of microorganisms .
Mode of Action
It’s known that many antimicrobial agents work by inhibiting essential biochemical processes in pathogens, such as cell wall synthesis, protein synthesis, nucleic acid synthesis, and metabolic pathways . The compound could interact with its targets, leading to the disruption of these processes and ultimately causing the death of the microorganisms.
Result of Action
The compound has been reported to exhibit antimicrobial activity, suggesting that its action results in the inhibition of growth or killing of microorganisms . The molecular and cellular effects of the compound’s action would therefore include disruption of essential cellular processes in the microorganisms, leading to their death.
properties
IUPAC Name |
3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3/c20-16-12(9-11-3-1-2-4-13(11)21-16)15-19-18-14(22-15)10-5-7-17-8-6-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZQXNFMBINFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one |
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